3-Methoxy-4-(oxolan-2-ylmethoxy)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-4-(oxolan-2-ylmethoxy)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-15-13-7-10(8-14)4-5-12(13)17-9-11-3-2-6-16-11/h4-5,7,11H,2-3,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFFAWDOTQUHJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methoxy 4 Oxolan 2 Ylmethoxy Benzonitrile
Retrosynthetic Analysis and Identification of Key Precursors
A retrosynthetic analysis of 3-Methoxy-4-(oxolan-2-ylmethoxy)benzonitrile logically deconstructs the molecule into simpler, commercially available, or readily synthesizable precursors. The primary disconnection point is the ether linkage, which is a common and reliable bond formation in organic synthesis. This disconnection reveals two key precursors:
3-hydroxy-4-methoxybenzonitrile (B193458): This aromatic precursor provides the core benzonitrile (B105546) and methoxy (B1213986) functionalities.
An activated derivative of (oxolan-2-yl)methanol: This precursor supplies the oxolane-containing side chain. For a successful etherification, the hydroxyl group of (oxolan-2-yl)methanol needs to be converted into a good leaving group, such as a halide (bromide, chloride) or a sulfonate ester (tosylate, mesylate).
This retrosynthetic strategy points towards a convergent synthesis, where the two key precursors are prepared separately and then combined in a final step to yield the target molecule.
Development of Novel Synthetic Routes to the Compound
Based on the retrosynthetic analysis, the most direct and widely applicable synthetic route for this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide.
The proposed synthetic route is as follows:
Deprotonation of 3-hydroxy-4-methoxybenzonitrile: The phenolic hydroxyl group of 3-hydroxy-4-methoxybenzonitrile is weakly acidic and can be deprotonated by a suitable base to form a more nucleophilic phenoxide ion.
Nucleophilic substitution: The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the activated (oxolan-2-yl)methanol derivative (e.g., (oxolan-2-yl)methyl bromide). This results in the displacement of the leaving group and the formation of the desired ether linkage.
This synthetic approach is analogous to the well-established synthesis of similar alkoxy benzonitriles. For instance, the preparation of 3-ethoxy-4-methoxybenzonitrile follows a similar pathway, where 3-hydroxy-4-methoxybenzonitrile is reacted with bromoethane in the presence of a base. chemicalbook.comchemdad.com
Optimization of Reaction Conditions for Enhanced Efficiency and Yield
The efficiency and yield of the Williamson ether synthesis for this compound can be significantly influenced by various reaction parameters.
Solvent Effects and Reaction Kinetics
The choice of solvent is critical for the success of this SN2 reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the base, leaving the anion (phenoxide) more exposed and nucleophilic, thereby accelerating the reaction rate.
| Solvent | Dielectric Constant (ε) | General Effect on Williamson Ether Synthesis |
| Dimethylformamide (DMF) | 37 | Excellent, effectively solvates cations. |
| Acetonitrile (ACN) | 37.5 | Good, commonly used and easy to remove. |
| Acetone | 21 | Moderate, can be used but may result in slower reaction rates. |
| Tetrahydrofuran (B95107) (THF) | 7.6 | Less effective for this type of reaction. |
This table is generated based on general principles of organic chemistry and may not represent specific experimental data for this exact reaction.
Temperature and Pressure Parameters
The reaction temperature plays a crucial role in the rate of the Williamson ether synthesis. Generally, increasing the temperature will increase the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of the reactants or products. The optimal temperature is typically determined empirically. For analogous reactions, temperatures in the range of room temperature to 100°C have been reported to be effective. chemdad.com The reaction is typically carried out at atmospheric pressure.
| Temperature Range (°C) | Expected Outcome |
| 20-40 | Slower reaction, may require extended reaction times. |
| 40-80 | Moderate to good reaction rates, often a good starting point for optimization. |
| 80-120 | Faster reaction, but increased risk of side products. |
This table is generated based on general principles of organic chemistry and may not represent specific experimental data for this exact reaction.
Catalyst Selection and Loading
While the Williamson ether synthesis is not strictly catalytic, the choice and amount of base are critical. The base must be strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions.
| Base | pKa of Conjugate Acid | Suitability |
| Potassium Carbonate (K₂CO₃) | 10.3 | Commonly used, mild, and effective. chemdad.com |
| Sodium Hydride (NaH) | ~36 | Very strong base, ensures complete deprotonation but requires anhydrous conditions. |
| Cesium Carbonate (Cs₂CO₃) | 10.3 | Often more effective than K₂CO₃ due to the "cesium effect," which enhances the nucleophilicity of the phenoxide. |
In some cases, a phase-transfer catalyst, such as a quaternary ammonium salt, can be employed to facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide, particularly in a biphasic solvent system.
Stereoselective Synthesis Approaches for the Compound
The (oxolan-2-yl)methoxy moiety of this compound contains a chiral center at the C2 position of the oxolane ring. Therefore, the final product can exist as a racemic mixture of (R) and (S) enantiomers. If a specific enantiomer is desired, a stereoselective synthetic approach must be employed.
The most straightforward method to achieve stereoselectivity is to start with an enantiomerically pure precursor. By using either (R)-(oxolan-2-yl)methanol or (S)-(oxolan-2-yl)methanol to generate the corresponding activated electrophile, the stereochemistry of the final product can be controlled. Since the Williamson ether synthesis does not typically affect the stereocenter on the electrophile, the configuration of the starting material will be retained in the product.
For example, reacting 3-hydroxy-4-methoxybenzonitrile with a derivative of (S)-(oxolan-2-yl)methanol will yield (S)-3-Methoxy-4-(oxolan-2-ylmethoxy)benzonitrile. This approach allows for the synthesis of enantiomerically pure forms of the target compound, which is often crucial for applications in medicinal chemistry and materials science.
Asymmetric Catalysis in Synthesis
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. In the synthesis of this compound, the chirality resides in the oxolane (tetrahydrofuran) ring. While the core benzonitrile structure is achiral, the introduction of the chiral (oxolan-2-yl)methoxy group necessitates stereocontrol to obtain a single enantiomer.
Detailed research findings specifically applying asymmetric catalysis to the synthesis of this compound are not extensively reported in publicly available literature. However, the principles of asymmetric catalysis could be applied to the synthesis of the chiral tetrahydrofuran precursor. For instance, asymmetric hydrogenation or epoxidation followed by cyclization of a suitable precursor could yield an enantiomerically enriched (oxolan-2-yl)methanol derivative. This chiral alcohol could then be converted to a suitable leaving group for the subsequent etherification reaction.
Chiral Auxiliary Strategies
Chiral auxiliary strategies provide another avenue for stereoselective synthesis. This approach involves covalently attaching a chiral auxiliary to the substrate to direct a stereoselective transformation. After the desired stereochemistry is established, the auxiliary is removed.
In the context of this compound synthesis, a chiral auxiliary could theoretically be employed to control the formation of the chiral center in the tetrahydrofuran ring of a precursor molecule. However, specific examples of chiral auxiliary strategies being utilized for the direct synthesis of this compound are not well-documented in scientific literature. The use of chiral auxiliaries is a general strategy in asymmetric synthesis and could be conceptually applied.
Diastereoselective Transformations
Diastereoselective transformations are crucial when a molecule contains multiple stereocenters. For this compound, there is one stereocenter in the oxolane ring. If an additional stereocenter were present in the molecule, diastereoselective reactions would be necessary to control the relative stereochemistry.
As the target compound possesses a single chiral center, the primary focus is on enantioselective synthesis rather than diastereoselective transformations. Should a synthetic route proceed through an intermediate with multiple stereocenters, then diastereoselective reactions, such as substrate-controlled reactions, would become a critical consideration.
Application of Green Chemistry Principles in Synthetic Protocols
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. The application of these principles to the synthesis of this compound is an important consideration for sustainable chemical manufacturing.
Solvent-Free Reactions
Solvent-free reactions, or solid-state reactions, are a key aspect of green chemistry as they reduce the environmental impact associated with solvent use, recovery, and disposal. While specific examples of solvent-free synthesis for this compound are not readily found in the literature, the Williamson ether synthesis can sometimes be adapted to solvent-free conditions, for example, by using a phase-transfer catalyst or microwave irradiation.
Atom Economy Considerations
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com A higher atom economy indicates a more sustainable process with less waste generation.
For the plausible Williamson ether synthesis of this compound from 3-hydroxy-4-methoxybenzonitrile and a tosylated (tetrahydrofuran-2-yl)methanol, the atom economy can be analyzed. The byproducts of this reaction would be the salt of the leaving group (e.g., potassium tosylate) and water (if a base like potassium hydroxide is used).
Theoretical Atom Economy Calculation:
| Reactants | Molecular Weight ( g/mol ) | Product | Molecular Weight ( g/mol ) | Byproducts | Molecular Weight ( g/mol ) |
| 3-Hydroxy-4-methoxybenzonitrile | 149.15 | This compound | 233.27 | Potassium Tosylate | 210.29 |
| (Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate | 256.31 | Water | 18.02 | ||
| Potassium Hydroxide | 56.11 |
This table provides the molecular weights of reactants, the desired product, and potential byproducts for a hypothetical Williamson ether synthesis to illustrate the concept of atom economy.
The percentage atom economy is calculated as: (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100. In this idealized reaction, a significant portion of the reactant mass is incorporated into byproducts, indicating a moderate atom economy. primescholars.com
Process Chemistry Considerations for Laboratory-Scale Production
The laboratory-scale synthesis of this compound from 3-hydroxy-4-methoxybenzonitrile and an appropriate alkylating agent, such as (tetrahydrofuran-2-yl)methyl halide, necessitates careful consideration of several process parameters to ensure high yield, purity, and reproducibility. The reaction is typically a Williamson ether synthesis, a well-established and versatile method for forming ether bonds.
Key considerations for this process include the selection of the base, solvent, reaction temperature, and the method for monitoring reaction completion. The choice of these parameters can significantly impact the reaction rate, yield, and the profile of impurities. For instance, the reaction of a phenolic precursor with an alkyl halide is often facilitated by a base in a polar aprotic solvent.
In similar syntheses, such as the alkylation of 5-iodoisovanillin, the combination of 1,8-Diazabicyclo[11.7.0]undec-7-ene (DBU) as the base and N,N-Dimethylformamide (DMF) as the solvent has proven to be highly effective, leading to complete conversion at room temperature. nih.gov Alternative conditions, using bases like potassium carbonate or triethylamine in solvents such as tetrahydrofuran or dichloromethane, have resulted in lower yields for related transformations. nih.gov
For the alkylation of 3-hydroxy-4-methoxybenzonitrile, a common laboratory procedure involves heating the reaction mixture to ensure a reasonable reaction rate. A typical setup might involve stirring the nitrile precursor with a base like potassium carbonate and an alkylating agent in a solvent like DMF at an elevated temperature, for example, 100°C. chemdad.com
Monitoring and Work-up:
Reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC). chemdad.com Upon completion, the reaction mixture is typically cooled to room temperature and subjected to an aqueous work-up to remove the inorganic salts and the polar solvent. This often involves pouring the reaction mixture into water, followed by extraction with a suitable organic solvent, such as ethyl acetate. chemdad.com The combined organic layers are then dried over an anhydrous salt like sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. chemdad.com
Purification:
The final purification of this compound is crucial to obtain the desired product with high purity. For laboratory-scale quantities, flash chromatography is a common and effective method for removing any unreacted starting materials or by-products. nih.gov Recrystallization from a suitable solvent system can also be employed to achieve high purity, particularly for solid products.
The table below summarizes typical conditions and considerations for the laboratory-scale synthesis based on analogous reactions.
| Parameter | Reagent/Condition | Rationale/Considerations | Reference Example |
|---|---|---|---|
| Starting Material | 3-hydroxy-4-methoxybenzonitrile | The phenolic precursor providing the core benzonitrile structure. | Analogous to the use of 3-hydroxy-4-methoxy phenyl nitrile. chemdad.com |
| Alkylating Agent | (Tetrahydrofuran-2-yl)methyl halide (e.g., chloride or bromide) | Provides the oxolan-2-ylmethoxy side chain. The choice of halide can affect reactivity. | Similar to the use of bromoethane or chloromethyl methyl ether in other alkylations. nih.govchemdad.comchemicalbook.com |
| Base | Potassium Carbonate (K2CO3) or DBU | Deprotonates the phenolic hydroxyl group. K2CO3 is a common, cost-effective choice. DBU can be more effective for achieving complete conversion at lower temperatures. nih.govchemdad.com | Alkylation of phenolic compounds. nih.govchemdad.com |
| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile | Polar aprotic solvents that are effective in dissolving the reactants and facilitating the SN2 reaction. | Alkylation reactions often utilize DMF or acetonitrile. nih.govchemdad.comchemicalbook.com |
| Temperature | Room Temperature to 100°C | Dependent on the reactivity of the alkylating agent and the choice of base/solvent system. Heating is often required to drive the reaction to completion in a reasonable timeframe. chemdad.com | Alkylation of 3-hydroxy-4-methoxy phenyl nitrile was conducted at 100°C. chemdad.com |
| Reaction Monitoring | Thin-Layer Chromatography (TLC) | Allows for tracking the consumption of the starting material and the formation of the product. | Standard practice in organic synthesis. chemdad.com |
| Work-up | Aqueous quench followed by extraction | Removes inorganic by-products and the solvent. Typically involves water and a water-immiscible organic solvent like ethyl acetate. | Standard procedure for isolating organic products. chemdad.com |
| Purification | Flash Chromatography or Recrystallization | Essential for obtaining the final product in high purity. | Purification of similar O-alkylated products. nih.gov |
Advanced Spectroscopic and Structural Elucidation of this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed experimental or theoretical spectroscopic data for the compound this compound is not publicly available. No research articles, spectral database entries, or other forms of scientific documentation containing the ¹H NMR, ¹³C NMR, two-dimensional NMR (COSY, HSQC, HMBC, NOESY), High-Resolution Mass Spectrometry (HRMS), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra for this specific molecule could be located.
Therefore, it is not possible to provide the detailed analysis and data tables for the sections and subsections outlined in the request. The required information for a thorough and scientifically accurate article focusing solely on the spectroscopic and structural elucidation of this compound does not appear to be in the public domain at this time.
Advanced Spectroscopic and Structural Elucidation of 3 Methoxy 4 Oxolan 2 Ylmethoxy Benzonitrile
X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis
Following an extensive search of scientific literature and crystallographic databases, no specific X-ray crystallographic data for 3-Methoxy-4-(oxolan-2-ylmethoxy)benzonitrile has been publicly reported. Therefore, a detailed analysis of its solid-state molecular structure, absolute configuration, and intermolecular interactions based on experimental crystallographic data cannot be provided at this time.
Absolute Configuration Determination
The determination of the absolute configuration of a chiral compound through X-ray crystallography is contingent upon the successful crystallization of a single enantiomer and the collection of high-quality diffraction data. As no crystallographic studies for this compound are available, its absolute configuration has not been experimentally determined by this method.
Intermolecular Interactions in the Crystalline Lattice
A definitive analysis of the intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, that govern the crystal packing of this compound cannot be conducted without experimental crystal structure data.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Solution Conformation (if chiral)
Due to the presence of a stereocenter at the 2-position of the oxolane ring, this compound is a chiral molecule. However, a review of the available scientific literature did not yield any studies on its chiroptical properties, such as circular dichroism (CD) or optical rotatory dispersion (ORD). Consequently, information regarding its enantiomeric purity assessment and solution conformation analysis using these techniques is not available.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Specific, validated chromatographic methods for the purity assessment and reaction monitoring of this compound are not detailed in the currently accessible scientific literature. While general HPLC and GC methods are broadly applicable to organic compounds of this nature, specific conditions tailored to this compound have not been published.
High-Performance Liquid Chromatography (HPLC)
There are no specific, published HPLC methods dedicated to the analysis of this compound. The development of such a method would require experimental optimization of parameters such as the stationary phase, mobile phase composition, flow rate, and detector wavelength.
Gas Chromatography (GC)
Similarly, no standardized GC methods for the analysis of this compound have been reported. The suitability of GC for this compound would depend on its volatility and thermal stability. Method development would involve selecting an appropriate column, temperature program, and detector.
Computational Chemistry and Molecular Modeling of 3 Methoxy 4 Oxolan 2 Ylmethoxy Benzonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties of 3-Methoxy-4-(oxolan-2-ylmethoxy)benzonitrile. These methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution, molecular orbital energies, and reactivity indicators.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are used to determine its ground-state geometry and electronic properties. These calculations can predict key parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule.
Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For similar aromatic nitrile compounds, this gap is instrumental in understanding their charge transfer characteristics.
Table 1: Predicted Ground State Properties of a Substituted Benzonitrile (B105546) Analog using DFT
| Parameter | Value | Unit |
|---|---|---|
| Total Energy | -688.54 | Hartree |
| HOMO Energy | -6.45 | eV |
| LUMO Energy | -1.23 | eV |
| HOMO-LUMO Gap | 5.22 | eV |
| Dipole Moment | 3.87 | Debye |
Note: Data is representative of a structurally similar benzonitrile derivative for illustrative purposes.
Ab Initio Methods for High-Accuracy Predictions
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy compared to DFT for certain properties, albeit at a greater computational cost. These methods are particularly valuable for calculating electron correlation effects more precisely. For molecules like this compound, high-accuracy single-point energy calculations can be performed on DFT-optimized geometries to refine electronic energies and reaction barriers. These advanced methods are considered the gold standard for benchmarking the results obtained from more computationally efficient methods like DFT.
Conformational Analysis and Energy Landscape Mapping
The flexibility of the oxolane-methoxy side chain in this compound means it can adopt multiple low-energy conformations. Understanding this conformational landscape is crucial as it can influence the molecule's biological activity and physical properties.
Molecular Mechanics and Semi-Empirical Methods
Conformational analysis typically begins with a scan of the potential energy surface using less computationally demanding methods. Molecular mechanics (MM), employing force fields like MMFF94 or AMBER, can rapidly explore a wide range of possible conformations by rotating the key dihedral angles. This initial exploration helps identify a set of low-energy candidate structures. Following this, semi-empirical methods can be used to refine the energies and geometries of these conformers before subjecting the most promising ones to higher-level DFT or ab initio calculations.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. By simulating the motion of atoms and bonds at a given temperature, MD can reveal how the molecule flexes, vibrates, and transitions between different conformations in a condensed phase, such as in a solvent. These simulations are crucial for understanding how the molecule interacts with its environment and for calculating time-averaged properties, offering a more realistic picture of its behavior than static, gas-phase calculations alone.
Prediction of Spectroscopic Parameters
Computational methods are highly effective at predicting various spectroscopic parameters, which can aid in the identification and characterization of this compound.
DFT calculations can accurately predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. By calculating the harmonic frequencies of the optimized molecular structure, a theoretical spectrum can be generated. This predicted spectrum can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule, such as the C≡N stretch of the nitrile group or the C-O-C stretches of the ether linkages.
Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) approach, used in conjunction with DFT, can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming the connectivity and chemical environment of atoms within the molecule.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Benzonitrile Analog
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Nitrile (C≡N) | Stretching | 2235 |
| Methoxy (B1213986) (C-H) | Asymmetric Stretching | 2950 |
| Aromatic (C=C) | Stretching | 1605 |
| Ether (C-O-C) | Asymmetric Stretching | 1250 |
Note: Data is representative of a structurally similar benzonitrile derivative for illustrative purposes.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict the ¹H and ¹³C NMR chemical shifts of molecules. nih.gov This approach involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. Theoretical predictions are valuable for assigning experimental spectra and for confirming the structure of newly synthesized compounds. nih.gov
The predicted chemical shifts for this compound are influenced by the electronic environment of each nucleus. The methoxy group (-OCH₃), the benzonitrile core, and the (oxolan-2-yl)methoxy side chain each contribute distinct electronic effects that determine the final chemical shift values. For instance, the carbon atom of the methoxy group is typically expected to resonate around 56 ppm. researchgate.net The protons and carbons of the aromatic ring will show shifts influenced by the electron-donating ether group and the electron-withdrawing nitrile group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are theoretical values based on computational models and data from analogous structures. Actual experimental values may vary.
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.10 - 7.35 | 112 - 128 |
| Methoxy (-OCH₃) | ~3.90 | ~56.0 |
| Oxolane Protons | 1.80 - 4.20 | 25 - 77 |
| Benzonitrile (-CN) | - | ~119 |
| Aromatic C-O | - | 148 - 163 |
Vibrational Frequency Analysis (IR/Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Density Functional Theory (DFT) calculations are commonly employed to compute the harmonic vibrational frequencies of molecules. researchgate.net These theoretical spectra aid in the assignment of experimental bands and provide a deeper understanding of the molecule's vibrational modes. researchgate.netnih.gov
For this compound, key vibrational modes include the characteristic stretching of the nitrile group (C≡N), C-O ether stretches, aromatic C-C stretches, and C-H bending and stretching vibrations. The nitrile group typically exhibits a strong, sharp absorption band in the IR spectrum. orientjchem.org
Table 2: Predicted Characteristic Vibrational Frequencies for this compound Note: Frequencies are theoretical and based on DFT calculations for similar functional groups.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C≡N Stretch | Nitrile | 2220 - 2245 | Strong (IR), Medium (Raman) |
| C-H Stretch (Aromatic) | Benzene (B151609) Ring | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | Methoxy, Oxolane | 2850 - 2995 | Medium |
| C-O Stretch (Aryl Ether) | Ar-O-CH₃, Ar-O-CH₂ | 1200 - 1275 | Strong |
| C-O Stretch (Alkyl Ether) | CH₂-O-CH₂ | 1050 - 1150 | Strong |
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor or enzyme. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
While a specific biological target for this compound is not defined here, a hypothetical docking study would involve placing the molecule into the active site of a relevant protein. The software then calculates the binding affinity and identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov The oxygen atoms in the methoxy and oxolane ether groups could act as hydrogen bond acceptors, while the aromatic ring could participate in hydrophobic or π-stacking interactions.
Table 3: Hypothetical Ligand-Target Interactions for this compound
| Potential Interaction Type | Moiety of Ligand Involved | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bond (Acceptor) | Methoxy Oxygen, Oxolane Oxygen | Tyr, Ser, Thr, Asn, Gln |
| Hydrophobic Interaction | Benzene Ring, Oxolane Ring | Val, Leu, Ile, Phe, Trp |
| π-Stacking | Benzene Ring | Phe, Tyr, Trp, His |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are used to predict the activity of new, unsynthesized analogues and to guide the design of more potent or selective compounds.
For a series of analogues of this compound, a QSAR model could be developed by calculating various molecular descriptors for each compound and correlating them with their measured biological activity. Important descriptors for benzonitrile derivatives often include hydrophobicity (logP), electronic parameters (e.g., Hammett constants), and steric parameters. researchgate.net A resulting 3D-QSAR model could highlight regions of the molecule where modifications are likely to enhance activity. researchgate.net Although a specific QSAR model for this compound is not available, the principles of QSAR would be directly applicable to its analogues.
Reactivity Studies via Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com
The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive and polarizable. From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated.
Table 4: Theoretical Reactivity Descriptors for this compound Note: Energy values are hypothetical and for illustrative purposes.
| Parameter | Formula | Significance |
|---|---|---|
| HOMO Energy (E_HOMO) | - | Electron-donating ability |
| LUMO Energy (E_LUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity, stability |
| Ionization Potential (I) | -E_HOMO | Energy to remove an electron |
| Electron Affinity (A) | -E_LUMO | Energy released when gaining an electron |
| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons |
Investigation of Structure Activity Relationships Sar and Rational Derivatization
Design and Synthesis of Analogs and Homologs of 3-Methoxy-4-(oxolan-2-ylmethoxy)benzonitrile
The design of analogs and homologs of this compound is rooted in established medicinal chemistry strategies aimed at optimizing potency, selectivity, and pharmacokinetic properties. The synthetic approach to these analogs typically leverages a convergent strategy, starting from readily available precursors like 3-hydroxy-4-methoxybenzaldehyde (isovanillin) or related catechol derivatives.
A common synthetic pathway involves the Williamson ether synthesis. In this method, the phenolic hydroxyl group of a starting material such as 3-hydroxy-4-methoxybenzonitrile (B193458) is deprotonated with a suitable base (e.g., potassium carbonate) to form a phenoxide ion. This nucleophile is then reacted with an electrophilic partner, such as a tosylated or halogenated oxolane derivative (e.g., 2-(chloromethyl)oxolane), to form the desired ether linkage. The nitrile group can be introduced either before or after the etherification step. For instance, a precursor aldehyde can be converted to a nitrile via reaction with hydroxylamine (B1172632) to form an oxime, followed by dehydration.
This synthetic framework allows for considerable variation. Analogs can be generated by:
Utilizing different substituted benzaldehyde (B42025) or benzonitrile (B105546) precursors.
Employing a variety of alkylating agents to modify the ether side chain (e.g., using chloro- or bromomethyl derivatives of different cyclic ethers).
Altering the substituent at the 3-position of the benzonitrile ring.
For example, the synthesis of the closely related compound 4-methoxy-3-(3-morpholinopropoxy) benzonitrile starts from 3-hydroxy-4-methoxybenzaldehyde, where the aldehyde is first converted to a nitrile, followed by etherification with N-(3-chloropropyl) morpholine. nih.gov Similarly, the preparation of 3-ethoxy-4-methoxy benzonitrile, an analog with a modified methoxy (B1213986) group, can be achieved through the etherification of 3-hydroxy-4-methoxybenzonitrile with bromoethane. This modularity in synthesis is fundamental to the systematic exploration of the compound's SAR.
Systematic Modification of the Methoxy Group and its Impact on Biological Activity
The 3-methoxy group on the benzonitrile ring is a critical component of the catechol ether pharmacophore, which is known to be essential for high-affinity binding to the active site of enzymes like PDE4. This group, in conjunction with the adjacent ether linkage at the 4-position, mimics the catechol structure and engages in key interactions with the target protein.
Medicinal chemistry campaigns on related catechol ether inhibitors have extensively studied the impact of modifying this methoxy group. The primary goals of such modifications are to enhance potency, improve metabolic stability, and fine-tune physicochemical properties. nih.gov The methoxy group is susceptible to O-demethylation by cytochrome P450 enzymes, which can be a major metabolic liability.
Common bioisosteric replacements for the methoxy group include:
Ethoxy Group (-OCH₂CH₃): Replacing the methyl with an ethyl group can sometimes improve metabolic stability or alter binding affinity. The synthesis of precursors for the PDE4 inhibitor apremilast, for instance, involves the use of 3-ethoxy-4-methoxy derivatives. nih.gov
Difluoromethoxy Group (-OCHF₂): This substitution is a well-established strategy to block metabolic O-demethylation. The strong carbon-fluorine bond is resistant to enzymatic cleavage, often leading to a significantly improved pharmacokinetic profile. Studies on other PDE4 inhibitors have shown that replacing a methoxy group with a difluoromethoxy group can maintain or even enhance potency while drastically reducing metabolic clearance. nih.gov
Hydroxyl Group (-OH): Demethylation of the methoxy group yields the corresponding catechol. While catechols can form strong hydrogen bonds with target proteins, they are often metabolically unstable and prone to oxidation, which can lead to the formation of reactive quinone species. nih.gov
The following table summarizes the rationale and expected impact of these modifications on the biological profile of the parent compound.
| Modification of 3-Methoxy Group | Rationale | Potential Impact on Biological Activity/Properties |
| -OCH₃ (Parent) | Baseline catechol ether mimic | Potent binding, but potential metabolic liability (O-demethylation). |
| -OCH₂CH₃ (Ethoxy) | Increase lipophilicity, alter steric fit | May enhance binding affinity or improve metabolic stability. |
| -OCHF₂ (Difluoromethoxy) | Block metabolic O-demethylation | Significantly improves in vivo stability and half-life; maintains potency. |
| -OH (Hydroxy) | Form direct hydrogen bonds | Potentially high potency, but poor metabolic stability and risk of reactive metabolite formation. |
These systematic modifications are crucial for optimizing the drug-like properties of the this compound scaffold.
Exploration of Substituent Effects on the Benzonitrile Moiety
The benzonitrile moiety serves as a core scaffold, and the nature of its substituents can profoundly influence the molecule's electronic and steric properties, thereby affecting its biological activity.
Theoretical studies on substituted catechols and benzonitriles confirm that the type and number of substituents significantly alter the electronic properties of the molecule. The introduction of additional substituents on the benzonitrile ring can either enhance or diminish the electron-withdrawing nature of the system.
Electron-Donating Groups (EDGs): Groups like alkyl (-CH₃) or additional alkoxy (-OCH₃) groups donate electron density to the ring (+I, +R effects). This can increase the electron density of the π-system, potentially strengthening interactions with electron-deficient aromatic residues in the target protein.
Electron-Withdrawing Groups (EWGs): Additional EWGs, such as halogens (-Cl, -F) or a nitro group (-NO₂), would further decrease the electron density of the ring. This can impact the acidity of any proton donors on the molecule and alter its binding mode.
The Hammett parameter (σ) is a quantitative measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing character, while a negative value signifies an electron-donating character. Rational drug design often involves synthesizing a series of analogs with varying Hammett parameters to build a quantitative structure-activity relationship (QSAR) and identify the optimal electronic profile for activity.
| Substituent (at position 5 or 6) | Hammett Parameter (σ) | Electronic Effect | Predicted Impact on Benzonitrile Moiety |
| -H (Parent) | 0.00 | Neutral | Baseline electronic profile. |
| -CH₃ (Methyl) | -0.17 (para) | Electron-Donating | Increases electron density on the aromatic ring. |
| -Cl (Chloro) | +0.23 (para) | Electron-Withdrawing | Decreases electron density on the aromatic ring. |
| -NO₂ (Nitro) | +0.78 (para) | Strongly Electron-Withdrawing | Significantly decreases electron density on the ring. |
Steric hindrance plays a crucial role in determining how a ligand fits into its binding pocket. The size and position of substituents on the benzonitrile ring can either facilitate an optimal fit or create unfavorable steric clashes.
Introducing substituents at positions adjacent to the core functional groups (e.g., position 5 or 6) can have a significant steric impact. A bulky substituent could prevent the molecule from adopting the necessary conformation for binding. Conversely, a small substituent might be well-tolerated or even occupy a small hydrophobic pocket, thereby increasing binding affinity. Systematic studies on related scaffolds have shown that even minor steric changes, such as moving a substituent from a meta to a para position, can lead to dramatic differences in biological activity. nih.gov The optimization of steric factors is a key element in refining the selectivity and potency of lead compounds.
Variation of the Oxolane Ring System and its Linker Chain
The 4-(oxolan-2-ylmethoxy) side chain is another key determinant of biological activity, contributing to both binding affinity and physicochemical properties like solubility.
The five-membered oxolane (tetrahydrofuran) ring is a common feature in many bioactive molecules, including several PDE4 inhibitors. Its size, flexibility, and the presence of the ether oxygen atom allow it to fit into specific hydrophobic pockets and act as a hydrogen bond acceptor. Modifying the ring size is a common strategy to probe the spatial constraints of the binding site.
Ring Contraction (Oxetane): Replacing the five-membered oxolane with a four-membered oxetane (B1205548) ring introduces greater ring strain and a different conformational profile. Oxetanes are often used in medicinal chemistry to improve solubility and metabolic stability. However, the impact on activity is target-dependent. In some cases, the more compact and rigid nature of the oxetane can lead to a loss of key binding interactions. For example, in a series of RSV L protein inhibitors, replacement of a tetrahydropyran (B127337) moiety with an oxetane led to a substantial decrease in activity.
Ring Expansion (Oxane/Tetrahydropyran): Expanding the ring to a six-membered oxane (tetrahydropyran) increases its size and conformational flexibility. This larger, more flexible ring may be able to access different regions of the binding pocket or create a more favorable interaction.
Ring Expansion (Oxepane): Further expansion to a seven-membered oxepane (B1206615) ring introduces even greater flexibility. While less common, such modifications can be explored if the binding pocket is large and accommodating. Natural products containing oxepane scaffolds are known to exhibit a range of biological activities.
The following table illustrates the potential outcomes of modifying the cyclic ether ring system.
| Cyclic Ether Moiety | Ring Size | Key Features | Potential SAR Implications |
| Oxolane (Parent) | 5-membered | Balanced flexibility and size. | Established fit in many binding pockets. |
| Oxetane | 4-membered | More rigid, compact, polar. | May improve solubility/metabolism; risk of losing binding interactions due to altered geometry. |
| Oxane (Tetrahydropyran) | 6-membered | More flexible, larger. | May access larger pockets or introduce unfavorable steric bulk. |
| Oxepane | 7-membered | Highly flexible. | Potentially useful for very large binding sites, but may have an entropic penalty upon binding. |
Ultimately, the optimal ring size is highly specific to the topology of the target protein's binding site, and empirical testing of these analogs is necessary to determine the effect on biological activity.
: Introduction of Heteroatoms
The benzonitrile portion of the molecule is a primary target for heteroatom substitution. The replacement of the methoxy group at the 3-position or modification of the oxolane-containing substituent at the 4-position with various heteroatom-containing functional groups can lead to significant changes in activity. For instance, the introduction of nitrogen- or sulfur-containing groups could introduce new hydrogen bonding capabilities or alter the electronic nature of the aromatic ring.
The oxolane ring itself presents opportunities for modification. Replacing the ether oxygen with sulfur to form a thiane (B73995) derivative, for example, would alter the ring's geometry and polarity. These subtle changes can have a profound impact on how the molecule interacts with its biological target.
| Modification Site | Proposed Heteroatom Introduction | Potential Impact on Activity |
| Benzonitrile Ring (Position 3) | Replacement of methoxy with hydroxyl, amino, or thiol groups | Introduction of new hydrogen bond donor/acceptor sites, potentially enhancing target binding. |
| Benzonitrile Ring (Position 4) | Modification of the ether linkage with thioether or amine functionalities | Alteration of bond angles and polarity, which could influence binding affinity and metabolic stability. |
| Oxolane Ring | Substitution of the ring oxygen with sulfur or nitrogen | Significant change in the heterocyclic ring's conformation and electronic properties, potentially leading to altered target specificity. |
Functionalization Strategies for Bioconjugation and Probe Development
The development of bioconjugation strategies for this compound is crucial for its application in chemical biology and for the creation of targeted therapeutics or diagnostic probes. Functionalization of the molecule to enable covalent linkage to biomolecules such as proteins or antibodies can be achieved through several approaches.
One common strategy involves the introduction of a reactive handle onto the benzonitrile scaffold. For example, the incorporation of a terminal alkyne or azide (B81097) group would allow for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient and bioorthogonal, meaning they can proceed in a biological environment without interfering with native biochemical processes.
Alternatively, the nitrile group itself can be a target for bioconjugation. Electron-poor aryl nitriles can react with thiols, such as those found in cysteine residues of proteins, to form thioimidates. This reaction can be exploited to achieve site-specific protein modification.
| Functional Group for Bioconjugation | Position of Introduction | Bioconjugation Chemistry | Potential Application |
| Terminal Alkyne | Appended to the benzonitrile ring or oxolane moiety | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Development of fluorescent probes for cellular imaging. |
| Azide | Appended to the benzonitrile ring or oxolane moiety | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Creation of antibody-drug conjugates (ADCs) for targeted therapy. |
| Carboxylic Acid | Introduced onto the benzonitrile scaffold | Amide bond formation with primary amines (e.g., lysine (B10760008) residues) | Immobilization onto solid supports for affinity chromatography. |
Impact of Stereochemistry on Observed Activities
The presence of a chiral center at the 2-position of the oxolane ring in this compound means that the compound can exist as two enantiomers, (R) and (S). It is well-established in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities. One enantiomer may be therapeutically active while the other is inactive or may even produce undesirable side effects.
The stereoselective synthesis of each enantiomer is therefore essential to fully characterize the biological profile of this compound. The three-dimensional arrangement of the substituent at the chiral center can dramatically affect the molecule's ability to fit into the binding site of its biological target. Studies on other chiral tetrahydrofuran-containing molecules have demonstrated that the stereochemistry is a critical determinant of biological function. For instance, in the development of HIV-1 protease inhibitors, the precise stereochemical configuration of substituted tetrahydrofuran (B95107) derivatives was found to be crucial for potent inhibitory activity. rsc.orgnih.gov
Therefore, the separate evaluation of the (R)- and (S)-enantiomers of this compound is a necessary step in any drug development campaign. This will allow for the identification of the eutomer (the more active enantiomer) and provide a clearer understanding of the molecular interactions driving its biological effects.
| Enantiomer | Potential Biological Activity | Rationale |
| (R)-3-Methoxy-4-(oxolan-2-ylmethoxy)benzonitrile | Potentially higher affinity for the biological target | The specific spatial arrangement of the oxolane moiety may lead to more favorable interactions within the binding site. |
| (S)-3-Methoxy-4-(oxolan-2-ylmethoxy)benzonitrile | Potentially lower affinity or different biological activity | The alternative stereochemistry may result in steric hindrance or a lack of complementary interactions with the target. |
Pre Clinical Biochemical and Pharmacological Investigations in Vitro and in Vivo, Non Human
Target Identification and Engagement Studies
No data are available in the public domain regarding receptor binding assays conducted with 3-Methoxy-4-(oxolan-2-ylmethoxy)benzonitrile. Therefore, its affinity and selectivity for any specific biological receptors remain uncharacterized.
There are no published studies detailing the effects of this compound on enzyme activity. Information regarding its potential to inhibit or activate any specific enzymes, including kinetic parameters such as IC₅₀ or Kᵢ values, is not available.
Cellular Assays for Biological Activity in Non-Human Cell Lines
No research has been published that investigates the impact of this compound on the viability or proliferation of any non-human cell lines.
There is no information available from reporter gene assays to indicate whether this compound can modulate specific cellular signaling pathways.
A review of the literature did not yield any results suggesting that this compound has been included in any high-throughput screening campaigns to assess its biological activity in cellular models.
Elucidation of the Molecular Mechanism of Action in Pre-clinical Models
Currently, there is no publicly available scientific literature detailing the molecular mechanism of action for this compound in pre-clinical models. Investigations into its specific molecular targets, signaling pathways, and cellular effects have not been reported.
Pre-clinical Pharmacokinetic Studies in Animal Models (ADME)
Comprehensive pre-clinical pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) profiles for this compound in animal models, are not available in the current body of scientific literature.
Absorption and Distribution in Animal Tissues
There is no published data on the absorption characteristics or the pattern of distribution of this compound in various animal tissues.
Metabolism (Phase I and Phase II Reactions)
Information regarding the metabolic fate of this compound, including its biotransformation through Phase I and Phase II reactions in animal models, has not been documented.
Excretion Pathways in Animal Models
The routes and rates of excretion of this compound and its potential metabolites from the body in animal models have not been described in the available literature.
In Vivo Efficacy Studies in Animal Models of Disease (focused on mechanistic understanding)
There are no published in vivo efficacy studies for this compound in animal models of any disease. Therefore, its potential therapeutic effects and the underlying mechanisms in a living organism remain uninvestigated.
Protein-Ligand Interaction Studies (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
Direct evidence from protein-ligand interaction studies, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), which would elucidate the binding affinity and kinetics of this compound with specific protein targets, is not available in the scientific literature.
Applications of 3 Methoxy 4 Oxolan 2 Ylmethoxy Benzonitrile in Broader Chemical Science
Utility as a Versatile Synthetic Intermediate in Complex Molecule Synthesis
While no specific examples of the use of 3-Methoxy-4-(oxolan-2-ylmethoxy)benzonitrile as a synthetic intermediate have been found, compounds with similar benzonitrile (B105546) structures are known to be valuable precursors in organic synthesis. The nitrile group can be transformed into a variety of other functional groups, such as amines, amides, carboxylic acids, and ketones, making it a versatile handle for the construction of more complex molecular architectures.
Potential in Material Science Applications (e.g., precursors for functional polymers, optoelectronic materials)
There is currently no available data on the use of this compound in material science. In theory, the aromatic nitrile portion of the molecule could be incorporated into polymer backbones to enhance thermal stability and mechanical properties. The polar nature of the nitrile and ether functionalities might also be explored for applications in optoelectronic materials, although no such research has been published.
Role as a Chemical Probe for Illuminating Biological Pathways
No studies have been identified that utilize this compound as a chemical probe. The development of a chemical probe typically requires a molecule to have specific interactions with a biological target. Without evidence of such interactions, its role in this area remains purely speculative.
Exploration in Sensor Technology and Analytical Chemistry
There are no published reports on the application of this compound in sensor technology or analytical chemistry. The development of chemical sensors often relies on specific binding or spectroscopic properties of a molecule, which have not been characterized for this compound.
Use as a Ligand in Catalysis or Coordination Chemistry
The potential for this compound to act as a ligand in catalysis or coordination chemistry has not been explored in the available literature. The nitrogen atom of the nitrile group and the oxygen atoms of the methoxy (B1213986) and oxolane groups could potentially coordinate to metal centers, but no such complexes have been synthesized or studied.
Future Research Directions and Emerging Avenues for 3 Methoxy 4 Oxolan 2 Ylmethoxy Benzonitrile
Development of Next-Generation Analogues with Enhanced Selectivity and Potency
The structural framework of 3-Methoxy-4-(oxolan-2-ylmethoxy)benzonitrile offers a versatile scaffold for the development of next-generation analogues. Structure-activity relationship (SAR) studies are a fundamental aspect of medicinal chemistry, guiding the optimization of a lead compound's biological activity. limu.edu.lysumathipublications.com For this specific molecule, future research would logically focus on systematic modifications to enhance both selectivity and potency towards a given biological target.
Key areas for modification include:
Aromatic Ring Substitution: Altering the position and nature of substituents on the benzene (B151609) ring can significantly impact electronic properties and binding interactions. Replacing the methoxy (B1213986) group with other electron-donating or electron-withdrawing groups could modulate the molecule's interaction with target proteins.
Ether Linkage Modification: The length and flexibility of the ether linkage could be varied. Introducing heteroatoms or conformational constraints, such as replacing the tetrahydrofuran (B95107) with a tetrahydropyran (B127337) ring, could optimize the orientation of the molecule within a binding pocket. pharmablock.com
Tetrahydrofuran (Oxolane) Ring Derivatization: The chiral center on the tetrahydrofuran ring presents an opportunity for stereospecific modifications. Investigating the biological activity of both (R) and (S) enantiomers is a critical step, as stereochemistry often dictates pharmacological effect. nbinno.com
A hypothetical SAR study could yield data similar to the table below, illustrating how minor structural changes can lead to significant differences in inhibitory potency.
| Compound ID | R1 (at position 3) | R2 (at position 4) | Target Inhibition (IC₅₀, nM) |
| Parent | -OCH₃ | -O-CH₂-(C₄H₇O) | 150 |
| Analog-A1 | -F | -O-CH₂-(C₄H₇O) | 220 |
| Analog-A2 | -OCH₃ | -O-(CH₂)₂-(C₄H₇O) | 95 |
| Analog-A3 | -OCH₃ | -O-CH₂-(C₄H₇O) (S-enantiomer) | 50 |
| Analog-A4 | -OCH₃ | -O-CH₂-(C₄H₇O) (R-enantiomer) | 300 |
This is an interactive data table. You can sort and filter the data to explore the structure-activity relationships.
Exploration of Novel Pre-clinical Therapeutic Indications
The chemical motifs within this compound are present in numerous biologically active compounds, suggesting a broad range of potential therapeutic applications to be explored. Substituted benzonitriles are known to exhibit diverse pharmacological activities, including anticancer and antitubercular effects. nih.govnih.govchalcogen.roresearchgate.netindexcopernicus.com Similarly, the tetrahydrofuran ring is a key component in many FDA-approved drugs, valued for its ability to improve pharmacokinetic properties. nih.govdocumentsdelivered.comnih.gov
Future pre-clinical research should involve screening the compound against a wide array of biological targets. Potential indications could include:
Oncology: As a tubulin polymerization inhibitor or an inhibitor of enzymes crucial for cancer cell survival. nih.gov
Infectious Diseases: Targeting enzymes specific to bacteria, viruses, or parasites. nih.govnih.gov
Neurological Disorders: Modulating the activity of ion channels or receptors in the central nervous system.
Integration into Fragment-Based Drug Discovery and Covalent Inhibition Strategies
Fragment-based drug discovery (FBDD) is a powerful method for identifying novel starting points for drug development. The benzonitrile (B105546) and tetrahydrofuran moieties of the title compound represent ideal fragments for screening against various protein targets. These fragments can be used to build a library for screening using techniques like Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR) to identify weak but efficient binders. nih.govplos.orgresearchgate.netpharmafeatures.com
Furthermore, the nitrile group is a versatile "warhead" for targeted covalent inhibitors. nih.govnih.govresearchgate.netdntb.gov.uarsc.org While it has a milder electrophilic character than other warheads, it can react with nucleophilic residues like cysteine or serine in a target protein's active site to form a reversible covalent bond. nih.govnih.govresearchgate.net This strategy can lead to inhibitors with prolonged duration of action and high potency. Future research could explore the potential of this compound and its analogues as covalent inhibitors for specific enzymes, particularly proteases. nih.govresearchgate.netdntb.gov.ua
Advancement of Sustainable Synthetic Methodologies and Biocatalysis
Developing green and sustainable synthetic routes is a critical goal in modern chemistry. Future research should focus on improving the synthesis of this compound by employing environmentally friendly methods. This could involve:
Catalytic Williamson Ether Synthesis: Moving away from traditional stoichiometric reagents to catalytic systems for the formation of the aryl ether bond can reduce waste and energy consumption. acs.orgresearchgate.netwikipedia.org
Biocatalysis: Utilizing enzymes to catalyze key steps, such as the stereoselective synthesis of the chiral tetrahydrofuran methanol precursor, can offer high efficiency and enantiopurity under mild conditions.
Flow Chemistry: Implementing continuous flow processes can enhance safety, improve reaction control, and allow for easier scale-up compared to batch synthesis.
A comparison of a traditional versus a potential green synthetic route is outlined below.
| Step | Traditional Method | Green Alternative | Advantage of Green Alternative |
| Ether Formation | Williamson Synthesis with strong base | Catalytic O-arylation of alcohol | Reduced salt waste, milder conditions |
| Nitrile Formation | Sandmeyer reaction from aniline | Direct C-H cyanation | Avoids diazotization, fewer steps |
| Solvent | Dichloromethane, DMF | Bio-based solvents (e.g., 2-MeTHF) | Reduced environmental impact |
This interactive table allows for a side-by-side comparison of synthetic methodologies.
Deepening Mechanistic Understanding through Advanced Biophysical Techniques
A thorough understanding of how this compound interacts with its biological targets at a molecular level is crucial for rational drug design. A suite of advanced biophysical techniques can be employed to elucidate these interactions. nih.govnih.govspringernature.comresearchgate.networldscientific.com
Isothermal Titration Calorimetry (ITC): To directly measure the thermodynamic parameters of binding, such as enthalpy and entropy changes, providing a complete thermodynamic profile of the interaction. nih.govresearchgate.net
Surface Plasmon Resonance (SPR): To determine the kinetics of binding, including association and dissociation rate constants, offering insights into the dynamics of the interaction. nih.govacs.org
X-ray Crystallography and Cryo-EM: To obtain high-resolution three-dimensional structures of the compound bound to its target protein, revealing the precise binding mode and key interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To study the interaction in solution, providing information on which parts of the molecule and the protein are involved in binding. nih.govnih.gov
Potential in Nanotechnology and Targeted Delivery Systems (research phase)
Nanotechnology offers promising strategies to improve the delivery and efficacy of therapeutic agents. For a small molecule like this compound, encapsulation within nanocarriers such as liposomes, polymeric nanoparticles, or micelles could offer several advantages:
Improved Solubility and Stability: Enhancing the bioavailability of the compound.
Targeted Delivery: Functionalizing the surface of nanoparticles with targeting ligands (e.g., antibodies, peptides) could direct the compound to specific cells or tissues, increasing its therapeutic index and reducing off-target effects.
Controlled Release: Engineering the nanocarrier to release the drug in response to specific stimuli (e.g., pH, enzymes) present at the target site.
Another avenue of research is the development of prodrugs. nih.govnih.gov By temporarily modifying the structure of the parent compound, its physicochemical properties, such as permeability, can be improved. nih.govmdpi.com For instance, a more lipophilic group could be attached to enhance passage through cell membranes, which is then cleaved by intracellular enzymes to release the active drug.
Unexplored Reactivity Profiles and Novel Chemical Transformations
The unique combination of functional groups in this compound suggests avenues for exploring novel chemical transformations beyond its potential biological applications.
Nitrile Group Transformations: The benzonitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a new set of derivatives. pearson.comscribd.comallen.in It can also participate in cycloaddition reactions to form various heterocyclic systems.
Benzylic Ether Reactivity: The benzylic ether linkage is susceptible to cleavage under specific conditions, such as hydrogenolysis, which could be exploited as a protecting group strategy in more complex syntheses. fiveable.meacs.orgyoutube.comchemistrysteps.com
Aromatic Ring Functionalization: The electron-rich aromatic ring can undergo further electrophilic aromatic substitution, allowing for the introduction of additional functional groups to modulate the molecule's properties.
These explorations could lead to the discovery of new synthetic methodologies and the creation of novel molecular architectures with applications in materials science, agrochemicals, or as probes for chemical biology.
Application in Chemical Biology for Proteome-Wide Studies
Currently, there is a notable absence of published research specifically detailing the application of this compound in the field of chemical biology for proteome-wide studies. While the broader class of benzonitrile derivatives has been utilized in the development of various chemical probes and pharmacologically active molecules, the specific utility of this compound for system-wide protein analysis remains an unexplored area of scientific inquiry.
The exploration of this compound in proteomics would necessitate foundational research to establish its potential as a chemical probe. This would involve investigating its cellular permeability, target engagement, and any inherent reactivity that could be exploited for activity-based protein profiling (ABPP) or affinity-based proteomics.
A hypothetical workflow for evaluating and utilizing this compound in proteome-wide studies could involve the following stages:
Probe Design and Synthesis: Modification of the this compound scaffold would be required to incorporate a reporter tag, such as biotin for affinity purification or a fluorophore for imaging. Additionally, a reactive group could be introduced to enable covalent modification of protein targets.
In Vitro Target Identification: Initial screening against purified proteins or cell lysates could help identify potential protein binding partners. Techniques such as thermal shift assays or affinity chromatography could provide preliminary insights into its molecular targets.
Cell-Based Proteome Profiling: Once a suitable probe is developed, it could be applied to living cells to label protein targets in their native environment. Subsequent cell lysis, enrichment of probe-labeled proteins, and mass spectrometry-based proteomics would be used to identify the protein interactome.
Data Analysis and Validation: The resulting proteomic data would require rigorous bioinformatic analysis to identify specific and high-confidence protein targets. Follow-up validation experiments, such as western blotting or genetic knockdown of identified targets, would be crucial to confirm the findings.
The potential success of this compound in this context would depend on several factors, including its selectivity for specific protein targets and its ability to be chemically modified without losing its binding affinity. Future research in this area could open new avenues for understanding complex biological processes and for the discovery of novel therapeutic targets.
Q & A
Q. Key Parameters :
- Control reaction temperature during etherification to minimize side reactions.
- Use anhydrous solvents and degas reaction mixtures to prevent hydrolysis of boronate intermediates .
Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify methoxy (δ 3.3–3.5 ppm), oxolane (δ 3.6–4.2 ppm), and aromatic protons (δ 6.8–7.5 ppm).
- ¹³C NMR : Confirm nitrile (δ ~115 ppm) and quaternary carbons adjacent to oxygen .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water mobile phase) with ESI+ detection to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 260) .
- FT-IR : Detect nitrile stretch (~2230 cm⁻¹) and ether C-O vibrations (~1100 cm⁻¹) .
Data Interpretation Tip : Cross-validate results with computational predictions (e.g., collision cross-section values for mass spec) to resolve ambiguities .
Basic: What are the common reaction pathways for modifying this compound in medicinal chemistry?
Methodological Answer:
- Nitrile Reduction : Convert the nitrile to a primary amine using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C) .
- Oxidation : Transform the oxolane ring to a ketone or carboxylic acid derivative using KMnO₄ or RuO₄ .
- Cross-Coupling : Utilize Suzuki-Miyaura coupling with aryl halides to introduce biaryl motifs for structure-activity relationship (SAR) studies .
Q. Example Protocol :
- For Suzuki coupling: Combine 0.1 mmol substrate, 1.2 eq aryl halide, Pd(PPh₃)₄ (5 mol%), and Cs₂CO₃ in DMF/H₂O (4:1) at 80°C for 12 hours .
Advanced: How can mechanistic studies resolve contradictions in the biological activity of analogs of this compound?
Methodological Answer:
Target Engagement Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to proposed targets (e.g., kinases or GPCRs) .
Metabolic Stability Tests : Compare half-life (t₁/₂) in human liver microsomes to rule out pharmacokinetic variability .
Computational Docking : Perform molecular dynamics simulations (e.g., with AutoDock Vina) to identify steric clashes or electronic mismatches in active sites .
Case Study : If analog A shows higher potency but lower solubility than analog B, evaluate logP values and introduce polar groups (e.g., -OH) while monitoring SAR .
Advanced: What computational strategies are recommended for predicting the physicochemical properties of this compound?
Methodological Answer:
- Quantum Mechanics (QM) : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to calculate dipole moments, polarizability, and HOMO-LUMO gaps .
- Solubility Prediction : Apply COSMO-RS to estimate aqueous solubility based on σ-profiles and activity coefficients .
- ADMET Profiling : Leverage SwissADME or ADMETLab 2.0 to predict bioavailability, blood-brain barrier penetration, and toxicity .
Validation : Compare computed properties (e.g., logP) with experimental HPLC-derived values to refine models .
Advanced: How can researchers address discrepancies in reported synthetic yields of this compound derivatives?
Methodological Answer:
Reaction Monitoring : Use in situ IR or LC-MS to track intermediate formation and identify bottlenecks .
By-Product Analysis : Isolate side products (e.g., via prep-HPLC) and characterize them via NMR to propose competing pathways .
DoE Optimization : Apply design of experiments (DoE) to evaluate the impact of variables (temperature, catalyst loading, solvent) on yield .
Example Resolution : If yield drops >20% at scale, investigate heat transfer efficiency or stirring rates using computational fluid dynamics (CFD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
